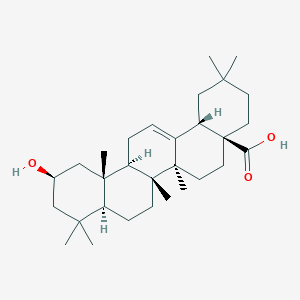
2-Isooleanolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isooleanolic acid is a pentacyclic triterpenoid compound that is widely distributed in the plant kingdom. It is known for its diverse biological activities, including anti-inflammatory, hepatoprotective, and antitumor effects. This compound has garnered significant attention from the scientific community due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isooleanolic acid can be synthesized through various chemical routes. One common method involves the oxidation of oleanolic acid, another pentacyclic triterpenoid, using specific oxidizing agents under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is often extracted from plant sources. The extraction process involves the use of organic solvents like ethanol or methanol to isolate the compound from plant material. The crude extract is then purified through crystallization or chromatography techniques to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Isooleanolic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into different oxidized derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its biological properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Methanol, ethanol, and dichloromethane are commonly used solvents in these reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives with potential therapeutic applications .
Scientific Research Applications
2-Isooleanolic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: this compound has shown promise in the treatment of diseases such as cancer, diabetes, and liver disorders.
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its diverse biological activities
Mechanism of Action
The mechanism of action of 2-isooleanolic acid involves multiple molecular targets and pathways. It has been shown to interact with various proteins and enzymes, modulating their activity and leading to therapeutic effects. Key pathways involved include:
MAPK Signaling Pathway: This pathway is crucial for cell proliferation and survival.
PI3K-Akt Signaling Pathway: This pathway plays a significant role in regulating cell growth and metabolism.
TNF Signaling Pathway: This pathway is involved in inflammation and immune responses
Comparison with Similar Compounds
2-Isooleanolic acid is structurally similar to other pentacyclic triterpenoids such as oleanolic acid and ursolic acid. it has unique properties that distinguish it from these compounds:
Oleanolic Acid: While both compounds share similar biological activities, this compound has been found to have distinct effects on certain cellular pathways.
Ursolic Acid: This compound is another pentacyclic triterpenoid with similar therapeutic potential, but this compound may offer advantages in specific applications due to its unique chemical structure .
Properties
Molecular Formula |
C30H48O3 |
|---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aS,11R,12aS,14bS)-11-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O3/c1-25(2)12-14-30(24(32)33)15-13-28(6)20(21(30)18-25)8-9-23-27(5)17-19(31)16-26(3,4)22(27)10-11-29(23,28)7/h8,19,21-23,31H,9-18H2,1-7H3,(H,32,33)/t19-,21+,22+,23-,27+,28-,29-,30+/m1/s1 |
InChI Key |
UODITNOILLXLOO-VGWDZYRESA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@@H](CC3(C)C)O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(CC5(C)C)O)C)C)C2C1)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















